Fmtfmp-fpim
Description
For instance, characterization of such compounds typically requires comprehensive spectral data (e.g., NMR, IR, MS) and elemental analysis to confirm identity and purity . Furthermore, its synthesis pathway would necessitate documentation of raw materials, intermediates, and critical process controls to ensure reproducibility and quality . Regulatory guidelines emphasize the inclusion of polymorphic/solvate forms, degradation products, and stability data in submissions .
Properties
CAS No. |
123725-02-0 |
|---|---|
Molecular Formula |
C14H17N7O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H17N7O3S/c1-21-5-8(4-10(21)13(24)17-3-2-11(15)16)19-12(23)9-6-25-14(20-9)18-7-22/h4-7H,2-3H2,1H3,(H3,15,16)(H,17,24)(H,19,23)(H,18,20,22) |
InChI Key |
IUQREFBXQOXQHS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Synonyms |
3-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)thiazole FMTFMP-FPIM |
Origin of Product |
United States |
Comparison with Similar Compounds
Analytical and Regulatory Considerations
Methodological Rigor
Comparative studies must adhere to validated analytical methods. For example, spectral data for this compound should be reported in supplementary materials with unambiguous NMR assignments . Simulated data or incomplete degradation profiles would be insufficient for regulatory approval .
Biosimilarity and Interchangeability
Per EMA guidelines, biosimilarity assessments require head-to-head trials to address uncertainties in efficacy, safety, and immunogenicity . For small molecules like this compound, equivalence in dissolution profiles and stability under stress conditions (e.g., heat, humidity) is critical .
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